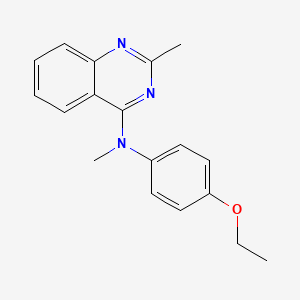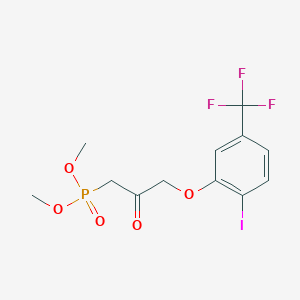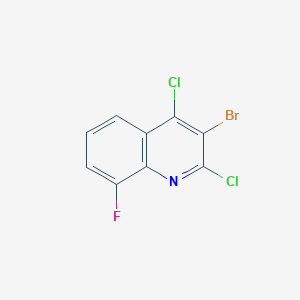
2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pentan-3-yloxy group and a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine umfasst in der Regel die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Methoden synthetisiert werden, darunter die Hantzsch-Pyridinsynthese oder die Chichibabin-Synthese.
Einführung der Pentan-3-yloxy-Gruppe: Dieser Schritt beinhaltet die Alkylierung des Pyridinrings mit Pentan-3-ol unter basischen Bedingungen.
Boronsäureesterbildung:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies kann kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie die Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Pyridin-N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Pyridinring in Piperidinderivate umwandeln.
Substitution: Die Boronsäureestergruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator werden häufig verwendet.
Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden typischerweise bei Suzuki-Miyaura-Reaktionen verwendet.
Hauptprodukte
Oxidation: Pyridin-N-Oxide.
Reduktion: Piperidinderivate.
Substitution: Verschiedene Biarylverbindungen.
Wissenschaftliche Forschungsanwendungen
2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere in Kreuzkupplungsreaktionen.
Medizin: Forschung zu seinem Potenzial als Pharmakophor in der Wirkstoffforschung.
Industrie: Wird bei der Synthese von fortschrittlichen Materialien und Polymeren verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von der spezifischen Reaktion ab, die sie eingeht. Bei Suzuki-Miyaura-Kreuzkupplungsreaktionen beteiligt sich die Boronsäureestergruppe unter Verwendung eines palladiumkatalysierten Mechanismus an der Bildung einer Kohlenstoff-Kohlenstoff-Bindung. Die Pentan-3-yloxy-Gruppe kann die Reaktivität und Selektivität der Verbindung in verschiedenen Reaktionen beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific reaction it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group participates in the formation of a carbon-carbon bond through a palladium-catalyzed mechanism. The pentan-3-yloxy group may influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Methoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Pentan-3-yloxy-Gruppe.
2-(Ethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Pentan-3-yloxy-Gruppe.
Einzigartigkeit
Das Vorhandensein der Pentan-3-yloxy-Gruppe in 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine verleiht einzigartige sterische und elektronische Eigenschaften, die ihre Reaktivität und Selektivität in chemischen Reaktionen beeinflussen können. Dies macht sie zu einer wertvollen Verbindung für spezifische synthetische Anwendungen, bei denen diese Eigenschaften vorteilhaft sind.
Eigenschaften
CAS-Nummer |
1346707-93-4 |
|---|---|
Molekularformel |
C16H26BNO3 |
Molekulargewicht |
291.2 g/mol |
IUPAC-Name |
2-pentan-3-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-7-13(8-2)19-14-11-12(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3 |
InChI-Schlüssel |
KZFWSXPJHFADOC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)





![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)





